molecular formula C18H24N2O2S B8597475 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate

Cat. No.: B8597475
M. Wt: 332.5 g/mol
InChI Key: LJVHOQWIAQBOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl acetate

InChI

InChI=1S/C18H24N2O2S/c1-15(21)22-13-3-2-8-19-9-11-20(12-10-19)17-5-4-6-18-16(17)7-14-23-18/h4-7,14H,2-3,8-13H2,1H3

InChI Key

LJVHOQWIAQBOTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCN1CCN(CC1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g (3.9 mmol) of 1-benzo[b]thiophen-4-yl-piperazine hydrochloride was suspended in 20 ml of dimethylformamide (DMF), and potassium carbonate (1.3 g, 9.4 mmol) and 4-bromobutyl acetate (0.7 ml, 4.8 mmol) were added thereto. The reaction mixture was stirred at 80° C. for 6 hours, cooled to room temperature, and water was added thereto, and extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1), and concentrated to dryness under reduced pressure to obtain 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate (0.72 g) as light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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